molecular formula C11H8ClN B1303127 4-Chloro-2-phenylpyridine CAS No. 57311-18-9

4-Chloro-2-phenylpyridine

Cat. No. B1303127
CAS RN: 57311-18-9
M. Wt: 189.64 g/mol
InChI Key: BFRWDRFLYBYSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylpyridine (4-Cl-2-PP) is a heterocyclic aromatic compound with a unique combination of properties that make it an attractive candidate for scientific research. It is a colorless, odorless, and stable compound with a low boiling point, and is soluble in both organic and aqueous solvents. It has been used in a wide range of applications, including analytical chemistry, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structure of Cyclometalated Complexes

4-Chloro-2-phenylpyridine plays a role in the synthesis of functionalized polypyridine ligands used in the preparation of Ir(III) cyclometalated compounds. These compounds exhibit luminescence and are studied for their photophysical properties and redox behavior (Neve et al., 1999).

Herbicidal Activity

Phenylpyridines synthesized using this compound have been investigated for their herbicidal activity. Their preparation follows Suzuki-type coupling conditions, and they have shown effectiveness against various broadleaf and grass weed species (Schäfer et al., 2003).

Coordination Compounds

This compound is used in creating coordination compounds with organotin halides. These compounds have been studied for their structural properties, with a focus on infrared spectral analysis (Poller & Toley, 1967).

Molar Kerr Constants and Conformations

Research has been conducted on the molar Kerr constants of this compound, providing insights into its nonplanar structure. This research contributes to understanding the electronic properties and molecular conformations of such compounds (Huang, 1969).

Synthesis and Characterization of Metal Complexes

This compound is used in the synthesis and characterization of various metal complexes. These complexes have been studied for their structural, thermal, and photophysical properties, contributing to the development of new materials and catalysts (Takjoo et al., 2013).

Potential Antitumor Agents

Research into the antitumor properties of derivatives of this compound has been conducted, with some compounds showing potent antineoplastic activity (Agrawal et al., 1975).

Safety and Hazards

Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

Future Directions

The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a p38α mitogen-activated protein kinase inhibitor . This interaction is crucial as p38α MAP kinase is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . By inhibiting this kinase, this compound can potentially modulate inflammatory responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a p38α MAP kinase inhibitor suggests that it can alter the signaling pathways involved in inflammation and stress responses . This can lead to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of p38α MAP kinase by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other related molecules, thereby modulating the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit p38α MAP kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments.

properties

IUPAC Name

4-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWDRFLYBYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376506
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57311-18-9
Record name 4-Chloro-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57311-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 2,4-dichloropyridine (30 g, 203 mmol), phenylboronic acid (24.7 g, 203 mmol), potassium carbonate (84 g, 608 mmol), Pd(PPh3)4 (2.3 g, 2.0 mmol), dimethoxyethane (500 mL) and water (150 mL). The mixture was degassed and heated to reflux for 20 h. After cooling, the aqueous layer was extracted with EtOAc; the organic portion was combined and subjected to column chromatography (SiO2, 5% EtOAc in hexane to 10% EtOAc in hexane) to give 34 g (88%) of 4-chloro-2-phenylpyridine. The product was confirmed by GC/MS and NMR.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-dichloropyridine (10 g, 67.57 mmol), phenylboronic acid (9.0 g, 74.32 mmol), and potassium carbonate (28 g, 202.70 mmol), 300 mL dimethoxyethane and 30 mL of water was placed in a 1 L round-bottom flask. Nitrogen was bubbled directly into the mixture for 30 min. Tetrakis(triphenylphosphine)palladium(0) (780 mg, 0.675 mmol) was added and nitrogen was bubbled into the reaction mixture for a another 15 min. The reaction mixture was then heated to reflux under nitrogen for 16 h. The reaction was then allowed to cool to room temperature and diluted with ethyl acetate and water. The organic and aqueous layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with a saturated brine solution. The organic layer was then dried over magnesium sulfate, filtered, and the solvent was removed under vacuum to give an off-white solid as crude. The crude was purified by column chromatography using silica gel as the stationary phase and 2% ethyl acetate in hexanes as the mobile phase. 8.0 g of desired product was obtained after purification (54% yield). 11.5 g of desired product was obtained after purification (89.77% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-phenylpyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-phenylpyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-phenylpyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-phenylpyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-phenylpyridine

Q & A

Q1: What role does 4-Chloro-2-phenylpyridine play in the synthesis of ruthenium(II) complexes for dye-sensitized solar cells?

A1: this compound serves as a crucial starting material in the multi-step synthesis of cyclometallated ruthenium(II) complexes designed for use in p-type dye-sensitized solar cells (DSCs) []. It acts as a precursor to the cyclometallating ligand, which ultimately binds to the ruthenium center. The chlorine atom in the 4-position of the pyridine ring is strategically positioned to facilitate further modification of the ligand structure through Suzuki-Miyaura cross-coupling and Miyaura borylation reactions []. This modular synthetic approach allows for the introduction of different functional groups, such as carboxylic or phosphonic acid groups, which are essential for anchoring the dye onto the nickel oxide (NiO) electrode in the DSC [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.